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Compound of Interest

Compound Name: Cinnamyl acetoacetate

Cat. No.: B8749373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cinnamyl acetoacetate (CAS No. 57582-46-4) is a versatile compound utilized as a flavoring

and fragrance agent in the food, cosmetic, and pharmaceutical industries.[1] It is characterized

by a warm, spicy, and subtly sweet aroma reminiscent of cinnamon.[2] This document provides

detailed application notes and protocols for the evaluation and use of cinnamyl acetoacetate
as a flavoring agent, with a focus on sensory analysis, stability, and preliminary safety

assessment.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of cinnamyl acetoacetate
is essential for its effective application in various formulations.
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Property Value Reference

CAS Number 57582-46-4 [2]

Molecular Formula C13H14O3 [3]

Molecular Weight 218.25 g/mol [4]

Appearance
Light brown or pale yellow

liquid
[2][4][5]

Odor
Warm, spicy, sweet, cinnamon-

like
[2][3]

Boiling Point 101–104 °C [4]

Flash Point 118 °C [4]

Solubility

Soluble in organic solvents

and alcohols; low solubility in

water

[1][4]

Density 1.108 g/cm³ [5]

Sensory Evaluation
Sensory analysis is critical for determining the flavor profile and consumer acceptability of

cinnamyl acetoacetate in a final product.[6][7]

Protocol for Descriptive Sensory Analysis
This protocol aims to characterize the sensory attributes of cinnamyl acetoacetate.

Objective: To identify and quantify the key aroma and flavor attributes of cinnamyl
acetoacetate.

Materials:

Cinnamyl acetoacetate solution at various concentrations (e.g., 0.1%, 0.5%, 1.0% in a

neutral base like propylene glycol or a simple sugar solution).
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Reference standards for aroma notes (e.g., cinnamon, spicy, sweet, fruity).

Odor-free sample cups.

Water and unsalted crackers for palate cleansing.

A panel of 8-12 trained sensory assessors.

Procedure:

Panelist Training: Familiarize panelists with the key aroma and flavor attributes expected and

the use of a rating scale (e.g., a 9-point hedonic scale).[7]

Sample Preparation: Prepare solutions of cinnamyl acetoacetate at the desired

concentrations.

Evaluation:

Present the samples to the panelists in a randomized order.

Instruct panelists to first assess the aroma of each sample.

Panelists then taste each sample, holding it in their mouth for a few seconds to evaluate

the full flavor profile.

Panelists rate the intensity of each identified attribute (e.g., cinnamon, spice, sweetness,

bitterness, aftertaste) on the provided scale.

Ensure panelists cleanse their palate with water and crackers between samples.

Data Analysis: Analyze the data to create a sensory profile of cinnamyl acetoacetate at

different concentrations.

Protocol for Consumer Preference Test (Hedonic Rating)
This protocol is designed to assess the overall consumer liking of a product containing

cinnamyl acetoacetate.
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Objective: To determine the consumer acceptability of a finished product flavored with

cinnamyl acetoacetate.

Materials:

Finished product (e.g., beverage, baked good) with and without cinnamyl acetoacetate at a

predetermined concentration.

A panel of at least 40 untrained consumers.[7]

Sample cups.

Questionnaires with a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

Procedure:

Sample Preparation: Prepare the control (without cinnamyl acetoacetate) and test

products.

Evaluation:

Present the samples to the consumer panel in a balanced and randomized order.

Ask panelists to taste each sample and rate their overall liking on the 9-point hedonic

scale.

Additional questions regarding specific attributes like flavor, aroma, and aftertaste can be

included.

Data Analysis: Statistically analyze the hedonic ratings to determine if there is a significant

difference in preference between the control and test products.

Stability Testing
Stability testing ensures that the flavor profile of cinnamyl acetoacetate remains consistent

throughout the shelf life of the product.[8][9]

Protocol for Accelerated Stability Testing
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Objective: To assess the stability of cinnamyl acetoacetate in a product under accelerated

storage conditions.

Materials:

Finished product containing cinnamyl acetoacetate.

Environmental chambers set to accelerated conditions (e.g., 40°C / 75% RH).

Analytical instrumentation for quantifying cinnamyl acetoacetate (e.g., HPLC, GC-MS).

Sensory evaluation panel.

Procedure:

Initial Analysis (Time 0):

Quantify the concentration of cinnamyl acetoacetate in three independent batches of the

product.

Conduct a sensory evaluation to establish the baseline flavor profile.

Storage: Store the product samples in the environmental chamber.

Time Point Analysis: At specified time points (e.g., 1, 3, and 6 months), remove samples and

analyze for:

Concentration of cinnamyl acetoacetate.

Changes in the sensory profile compared to the initial analysis.

Appearance of any degradation products.

Data Evaluation: Evaluate the data to predict the shelf life and identify any potential stability

issues.

Safety and Toxicological Assessment
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A preliminary safety assessment is crucial before incorporating a new flavoring agent into

consumer products. While specific toxicological data for cinnamyl acetoacetate is limited, in

vitro methods can provide initial screening.[10][11]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To screen for the potential cytotoxicity of cinnamyl acetoacetate.

Materials:

Human cell line (e.g., HepG2, Caco-2).

Cell culture medium and supplements.

Cinnamyl acetoacetate.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

Solubilization solution (e.g., DMSO).

96-well plates.

Microplate reader.

Procedure:

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of cinnamyl acetoacetate for a

specified period (e.g., 24 hours). Include a vehicle control.

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of

formazan crystals.

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the control and determine the

IC50 value (the concentration that inhibits 50% of cell growth).

Note on Related Compounds: While cinnamyl acetoacetate itself lacks extensive public safety

data, the structurally related compound, cinnamyl acetate (CAS 103-54-8), has been

evaluated. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that

cinnamyl acetate does not pose a safety concern at current intake levels when used as a

flavoring agent.[12][13] The Flavor and Extract Manufacturers Association (FEMA) has

designated it as Generally Recognized as Safe (GRAS) with FEMA number 2293.[12][14][15]

Data on cinnamyl acetate shows it is not genotoxic.[16]

Experimental Workflows and Diagrams
The following diagrams illustrate the logical workflows for the evaluation of cinnamyl
acetoacetate as a flavoring agent.
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Phase 1: Initial Characterization

Phase 2: Sensory & Stability Evaluation

Phase 3: Safety Assessment

Phase 4: Final Assessment
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Caption: Workflow for the evaluation of a new flavoring agent.
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Caption: Workflow for a consumer preference test.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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